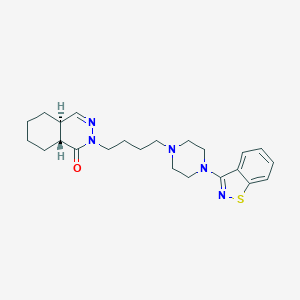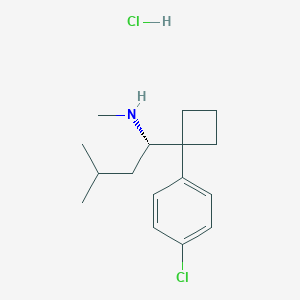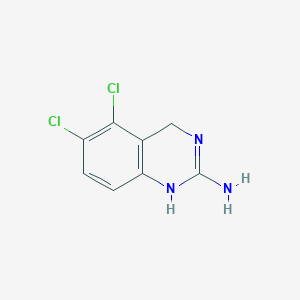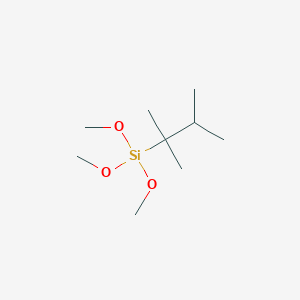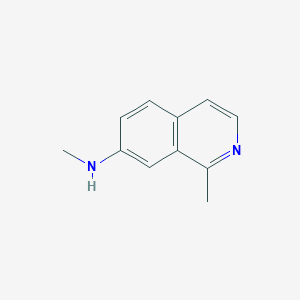
N,1-dimethylisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethylisoquinolin-7-amine, also known as DMIA, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N,1-dimethylisoquinolin-7-amine is not fully understood. However, it has been suggested that N,1-dimethylisoquinolin-7-amine exerts its therapeutic effects by modulating various signaling pathways in the body. N,1-dimethylisoquinolin-7-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response. N,1-dimethylisoquinolin-7-amine has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
N,1-dimethylisoquinolin-7-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,1-dimethylisoquinolin-7-amine has also been shown to reduce inflammation and oxidative stress. Additionally, N,1-dimethylisoquinolin-7-amine has been found to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethylisoquinolin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,1-dimethylisoquinolin-7-amine is also stable under normal laboratory conditions. However, N,1-dimethylisoquinolin-7-amine has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N,1-dimethylisoquinolin-7-amine can be toxic at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for the study of N,1-dimethylisoquinolin-7-amine. One potential area of research is the development of N,1-dimethylisoquinolin-7-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N,1-dimethylisoquinolin-7-amine and its effects on various signaling pathways in the body. Additionally, the development of new synthesis methods for N,1-dimethylisoquinolin-7-amine could potentially improve its availability and reduce its cost.
Méthodes De Synthèse
N,1-dimethylisoquinolin-7-amine can be synthesized through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method is the reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride. N,1-dimethylisoquinolin-7-amine can also be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with acetaldehyde.
Applications De Recherche Scientifique
N,1-dimethylisoquinolin-7-amine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N,1-dimethylisoquinolin-7-amine has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
140683-34-7 |
|---|---|
Nom du produit |
N,1-dimethylisoquinolin-7-amine |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
Clé InChI |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
SMILES canonique |
CC1=NC=CC2=C1C=C(C=C2)NC |
Synonymes |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
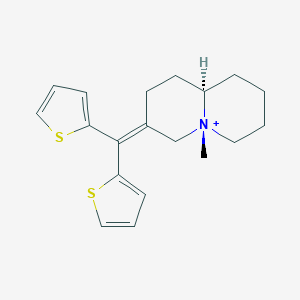
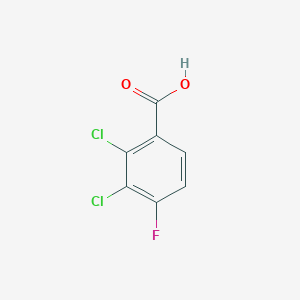
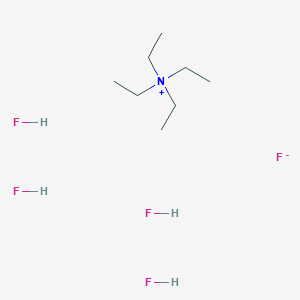
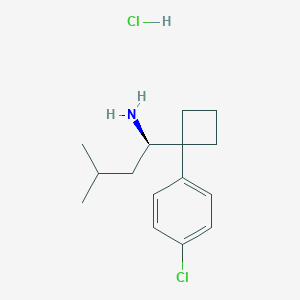
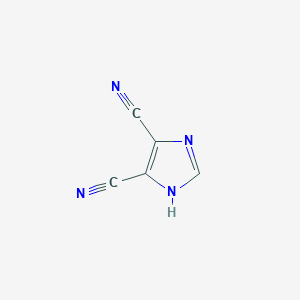
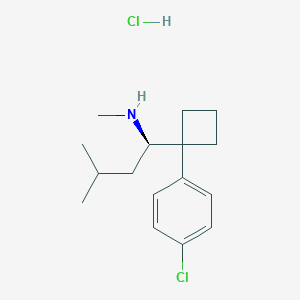
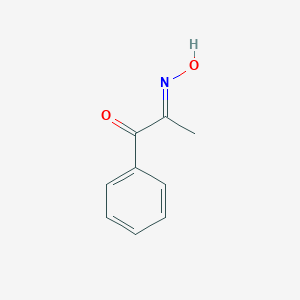
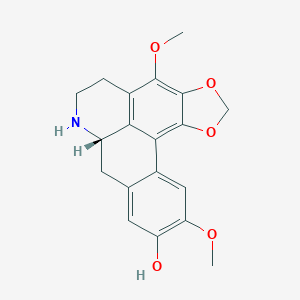
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
